molecular formula C8H16N4S2 B14286336 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole CAS No. 134672-28-9

5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole

Cat. No.: B14286336
CAS No.: 134672-28-9
M. Wt: 232.4 g/mol
InChI Key: PFXQPZNBIYJVEC-UHFFFAOYSA-N
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Description

5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole typically involves multiple steps. One common method is the cycloaddition reaction between azides and nitriles, which forms the tetrazole ring. The ethylsulfanyl and propyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as copper(I) iodide to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl and propyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The ethylsulfanyl and propyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-tetrazole: Contains a phenyl group instead of the ethylsulfanyl and propyl groups.

    5-Methyl-2H-tetrazole: Contains a methyl group instead of the ethylsulfanyl and propyl groups.

    5-(2-Hydroxyethyl)-2H-tetrazole: Contains a hydroxyethyl group instead of the ethylsulfanyl and propyl groups.

Uniqueness

5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is unique due to the presence of both ethylsulfanyl and propyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

134672-28-9

Molecular Formula

C8H16N4S2

Molecular Weight

232.4 g/mol

IUPAC Name

5-[3-(2-ethylsulfanylethylsulfanyl)propyl]-2H-tetrazole

InChI

InChI=1S/C8H16N4S2/c1-2-13-6-7-14-5-3-4-8-9-11-12-10-8/h2-7H2,1H3,(H,9,10,11,12)

InChI Key

PFXQPZNBIYJVEC-UHFFFAOYSA-N

Canonical SMILES

CCSCCSCCCC1=NNN=N1

Origin of Product

United States

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